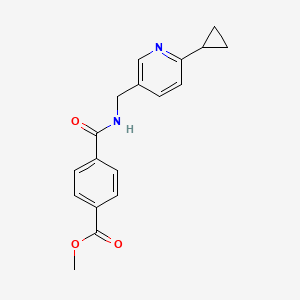

Methyl 4-(((6-cyclopropylpyridin-3-yl)methyl)carbamoyl)benzoate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 4-(((6-cyclopropylpyridin-3-yl)methyl)carbamoyl)benzoate, also known as MCB, is a novel compound that has gained significant attention in the scientific community due to its potential applications in drug discovery and development. MCB belongs to the class of benzamide derivatives and has been shown to exhibit promising pharmacological properties.

Scientific Research Applications

Organic Synthesis and Chemical Properties

In the realm of organic chemistry, the electrochemical behavior of related compounds, such as 3-cyano- and 3-carbamoyl- 1-methyl- or benzyl- 1,4-dihydropyridines, has been extensively studied, revealing insights into their oxidation and reduction processes. These compounds can be oxidized and reduced in a single step, indicating potential applications in developing new synthetic pathways and understanding their electrochemical properties (Trazza, Andruzzi, & Carelli, 1982).

Material Science and Engineering

In material science, the compound's derivatives have shown promise. For instance, research into pressure-induced phase transitions in similar molecular structures has highlighted the utility of such compounds in crystal engineering. These studies demonstrate how pressure can alter molecular conformations and crystal packing, offering valuable insights into designing materials with specific properties (Johnstone et al., 2010).

Polymer Science

In polymer science, derivatives of Methyl 4-(((6-cyclopropylpyridin-3-yl)methyl)carbamoyl)benzoate have been used to synthesize novel polymers. For example, the synthesis and characterization of Methyl 4-(9H-carbazole-9-carbanothioylthio) benzoate (MCzCTB) highlight its potential in electropolymerization and as a material for supercapacitor and biosensor applications. The study of its capacitive behavior and polymerization effects due to its molecular structure offers a pathway to new materials with specific electronic properties (Ates, Uludağ, Arican, & Karazehir, 2015).

Photophysical Properties

The exploration of nitroxide-mediated photopolymerization introduces compounds bearing chromophore groups linked to aminoxyl functions, showcasing innovative approaches to photoinitiation and polymerization processes. Such research underscores the potential of Methyl 4-(((6-cyclopropylpyridin-3-yl)methyl)carbamoyl)benzoate derivatives in developing new photopolymerization strategies with enhanced efficiency and control over the polymer properties (Guillaneuf et al., 2010).

properties

IUPAC Name |

methyl 4-[(6-cyclopropylpyridin-3-yl)methylcarbamoyl]benzoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H18N2O3/c1-23-18(22)15-7-5-14(6-8-15)17(21)20-11-12-2-9-16(19-10-12)13-3-4-13/h2,5-10,13H,3-4,11H2,1H3,(H,20,21) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CVVOYHQGKDVKLQ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC=C(C=C1)C(=O)NCC2=CN=C(C=C2)C3CC3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H18N2O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

310.3 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[3-(4-methylbenzoyl)-4-oxoquinolin-1-yl]-N-(4-methylphenyl)acetamide](/img/structure/B2418392.png)

![(Z)-N-(5-bromo-3-methylbenzo[d]thiazol-2(3H)-ylidene)-4-phenoxybenzamide](/img/structure/B2418399.png)

![N-(2,4-dimethoxyphenyl)-1-methyl-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide](/img/structure/B2418402.png)

![(3R)-1-oxo-2-azaspiro[4.5]decane-3-carboxylic acid](/img/structure/B2418403.png)